molecular formula C15H17FN4O B2479481 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide CAS No. 1797975-35-9

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide

Cat. No.: B2479481
CAS No.: 1797975-35-9
M. Wt: 288.326
InChI Key: HIXPYBBOPXFCKT-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a methylpyrimidine ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-methylpyrimidine with dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)benzamide
  • N-(2-(dimethylamino)ethyl)-3-fluorobenzamide
  • N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)benzamide

Uniqueness

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-fluorobenzamide is unique due to the presence of both the dimethylamino group and the fluorobenzamide moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-10-7-13(19-15(18-10)20(2)3)9-17-14(21)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPYBBOPXFCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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